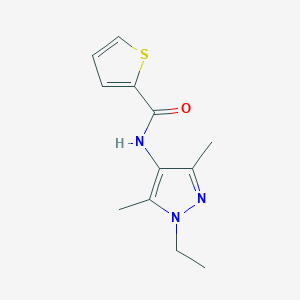
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule characterized by its complex structure, which includes a benzodioxole ring, a fluorophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an ethyl acetoacetate to form the pyrazolone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative.
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Final Coupling: The final step involves coupling the benzodioxole and pyrazolone intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolone ring, potentially converting it to a pyrazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, the compound is being investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies as a potential treatment for conditions such as arthritis and chronic pain.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the fluorophenyl group can form hydrogen bonds or π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the fluorine atom, which can affect its reactivity and biological activity.
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13FN2O3 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H13FN2O3/c1-11-15(8-12-2-7-16-17(9-12)24-10-23-16)18(22)21(20-11)14-5-3-13(19)4-6-14/h2-9H,10H2,1H3/b15-8- |
InChI Key |
PNSWCVSUFSDRNI-NVNXTCNLSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10954521.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954524.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10954525.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-1-ylamino)butanehydrazide](/img/structure/B10954526.png)

![11,13-dimethyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954531.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954546.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10954548.png)
![[4-(2-Chloro-4-fluorobenzyl)piperazino][1-methyl-3-(morpholinocarbonyl)-1H-pyrazol-5-YL]methanone](/img/structure/B10954557.png)
![Ethyl 2-[(3,4-dimethylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10954563.png)
![(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B10954574.png)
![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-butyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10954575.png)
![3-[(4-tert-butylphenoxy)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B10954581.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10954592.png)
